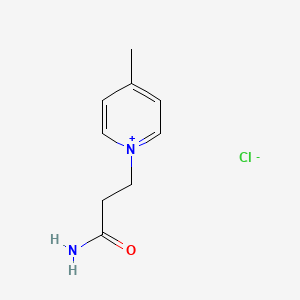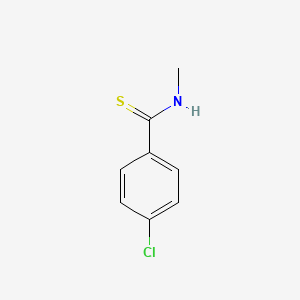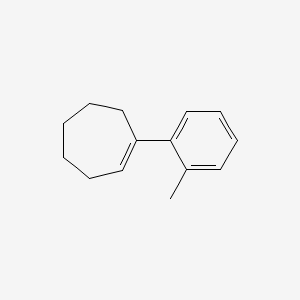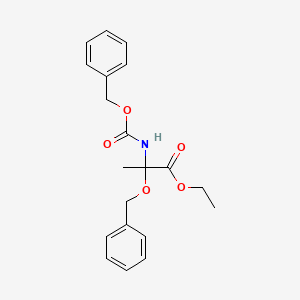
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C20H23NO5 It is a derivative of propanoic acid and features both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid and ethanol.
Reduction: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and amide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The amide group may also play a role in binding to specific proteins or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester with a lower molecular weight and fewer functional groups.
Benzyl benzoate: Another ester with aromatic groups but lacking the amide functionality.
N-phenylacetamide: An amide with a simpler structure and different reactivity.
Propriétés
Numéro CAS |
34604-07-4 |
|---|---|
Formule moléculaire |
C20H23NO5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H23NO5/c1-3-24-18(22)20(2,26-15-17-12-8-5-9-13-17)21-19(23)25-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3,(H,21,23) |
Clé InChI |
CGOUEQRKXLDDDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


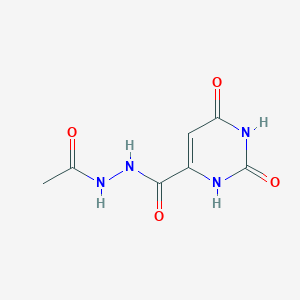
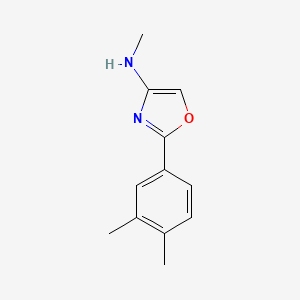
![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
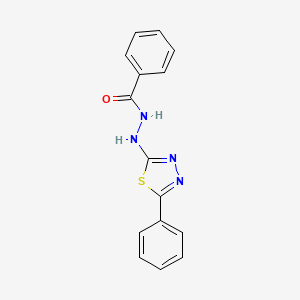
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
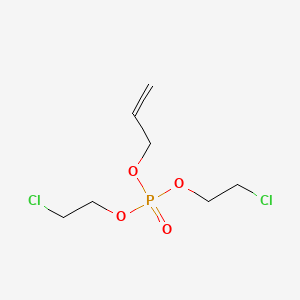

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
